1-Naphthol-8-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

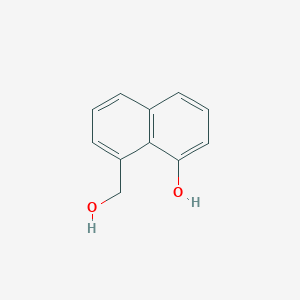

1-Naphthol-8-methanol is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Naphthol-8-methanol serves as a critical intermediate in the synthesis of various organic compounds. Its hydroxyl group facilitates nucleophilic attacks, making it a valuable reagent in chemical reactions.

- Methylation Reactions : Research has demonstrated that 1-naphthol can undergo vapor-phase methylation to produce 2-methyl-1-naphthol. This reaction is catalyzed by metal ferrites and has shown promising yields under optimized conditions (temperature of 573 K and a methanol to 1-naphthol molar ratio of 3:1) .

- Mannich Reactions : In modified Mannich reactions, this compound can react with aldehydes and amines to form complex products, showcasing its versatility as a building block in organic synthesis .

Antioxidant Properties

The antioxidative potential of this compound has been quantitatively evaluated through various assays. Studies indicate that it exhibits significant free radical scavenging activity, which is crucial for developing antioxidant agents .

- Free Radical Scavenging : The compound's ability to reduce DPPH radicals was notably higher compared to other naphthol derivatives, highlighting its potential in health-related applications .

Environmental Chemistry

This compound plays a role in environmental remediation due to its degradation pathways in microbial processes. It is frequently detected as an intermediate during the breakdown of more complex organic pollutants such as pesticides and polycyclic aromatic hydrocarbons.

- Biodegradation Studies : Research indicates that specific microbial strains can effectively degrade 1-naphthol, making it a target for bioremediation strategies aimed at reducing environmental contamination .

Pharmaceutical Applications

In the pharmaceutical industry, 1-naphthol derivatives are utilized in the synthesis of various drugs and therapeutic agents due to their biological activities.

- Drug Development : The compound is noted for its role as a precursor in synthesizing pharmaceuticals, including anti-inflammatory and analgesic drugs . Its derivatives have been explored for their potential therapeutic effects against different diseases.

Case Studies

Several studies illustrate the practical applications of this compound:

Analyse Chemischer Reaktionen

Alkylation with Methanol

1-Naphthol-8-methanol can be synthesized via vapor-phase alkylation of 1-naphthol with methanol over Ni-Co ferrite catalysts (Ni₁₋ₓCoₓFe₂O₄). This reaction produces 2-methyl-1-naphthol as the primary product:

Reaction Conditions and Outcomes

*Weight Hourly Space Velocity

Mechanism :

-

Adsorption : 1-Naphthol adsorbs vertically on Lewis acidic sites of the catalyst.

-

Methoxide Formation : Methanol dehydrogenates to form methoxide ions on adjacent acidic sites.

-

C-2 Methylation : Methoxide transfers a methyl group to the naphthoxide intermediate, forming 2-methyl-1-naphthol .

Reduction Reactions

This compound participates in reduction processes, such as hydrogenation, to modify its substituents:

-

Hydrogenolysis : The hydroxyl or methanol groups can be reduced to alkanes under H₂ pressure with catalysts like Pd/C or Raney Ni.

Oxidation and Degradation Pathways

-

Microbial Degradation : Sphingobium sp. strain B2 metabolizes 1-naphthol via ortho-hydroxylation to form 1,2-dihydroxynaphthalene, a precursor for further ring cleavage .

-

Chemical Oxidation : Reacts with strong oxidizers (e.g., KMnO₄) to yield naphthoquinones or carboxylic acids, depending on conditions.

Key Metabolite :

This compoundSphingobium sp.oxygenase1,2-Dihydroxynaphthalene

This metabolite is critical in environmental degradation pathways .

Interaction with Electrophiles

The hydroxyl group activates the aromatic ring toward electrophilic substitution:

-

Nitration : Occurs preferentially at the 4-position due to directing effects of the hydroxyl group.

-

Sulfonation : Forms water-soluble derivatives under acidic conditions.

Comparative Reactivity with Analogues

Eigenschaften

Molekularformel |

C11H10O2 |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

8-(hydroxymethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H10O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,12-13H,7H2 |

InChI-Schlüssel |

KDCNEKCUDQLJFN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)CO)C(=CC=C2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.